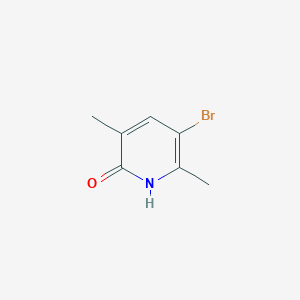

5-Bromo-3,6-dimethylpyridin-2(1h)-one

Description

Properties

Molecular Formula |

C7H8BrNO |

|---|---|

Molecular Weight |

202.05 g/mol |

IUPAC Name |

5-bromo-3,6-dimethyl-1H-pyridin-2-one |

InChI |

InChI=1S/C7H8BrNO/c1-4-3-6(8)5(2)9-7(4)10/h3H,1-2H3,(H,9,10) |

InChI Key |

DMFCCKOZBSJHQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(NC1=O)C)Br |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

5-Bromo-3,6-dimethylpyridin-2(1H)-one has been investigated for its potential as a pharmacological agent. Its derivatives have shown promise in various biological activities:

- Anticancer Activity : Studies indicate that pyridine derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of similar structures have demonstrated enhanced antiproliferative activity against breast cancer (MDA-MB-231) and liver cancer (Hep-G2) cell lines .

| Cell Line | IC₅₀ (µM) | Observations |

|---|---|---|

| MDA-MB-231 | 0.126 | Strong inhibitory effect on proliferation |

| Hep-G2 | 0.250 | Moderate cytotoxicity |

| Jurkat | 0.300 | Significant reduction in viability |

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki reactions, to synthesize novel pyridine derivatives . These derivatives can further be modified to improve their biological activity or to develop new materials.

Enzyme Inhibition Studies

Research has highlighted the potential of this compound as an enzyme inhibitor. Pyridine derivatives are known to inhibit histone deacetylases (HDACs), which are implicated in cancer progression. The structural features of this compound may enhance its ability to inhibit these enzymes effectively.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally related compounds is essential:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Hydroxy-5-bromo-4,6-dimethylpyridine | Lacks methanediol group | Moderate anticancer activity |

| 5-Bromo-2-hydroxy-4-methylpyridine | Fewer methyl groups | Lower enzyme inhibition |

| 2,4,6-Trimethylpyridine | Lacks bromine and hydroxyl groups | Minimal biological activity |

The presence of both bromine and hydroxyl groups in this compound enhances its reactivity and potential biological activity compared to these related compounds.

Anticancer Activity Evaluation

In experimental settings, the compound has been tested for its cytotoxic effects on various cancer cell lines. Preliminary data suggest that it exhibits a dose-dependent response in inhibiting cell proliferation:

| Cell Line | IC₅₀ (µM) | Observations |

|---|---|---|

| MDA-MB-231 | 0.126 | Strong inhibitory effect on proliferation |

| Hep-G2 | 0.250 | Moderate cytotoxicity |

| Jurkat | 0.300 | Significant reduction in viability |

These findings indicate that the compound may serve as a lead candidate for further development in anticancer therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-Bromo-3,6-dimethylpyridin-2(1H)-one with analogous compounds, focusing on substituent effects, ring systems, and applications.

Substituent Variations in Pyridinone Derivatives

Table 1: Key Pyridinone Derivatives and Their Properties

Key Observations:

- Methyl vs.

- Halogen Effects: Bromine at position 5 contributes to steric bulk and halogen bonding, which may enhance binding affinity in drug-receptor interactions. In contrast, the fluorine atom in C₅H₃BrFNO introduces electronegativity, altering electronic distribution and reactivity .

- Biological Activity : PYR (C₁₈H₁₅Cl₂N₃O) demonstrates antifungal properties, likely due to the para-chlorophenyl substituents, which are absent in the target compound. This highlights the role of aromatic moieties in biological targeting .

Heterocyclic Ring System Variations

Table 2: Comparison with Non-Pyridinone Heterocycles

Key Observations:

- This makes them suitable for agrochemicals like bromacil, which target plant enzymes .

- Fused Ring Systems: Imidazopyridinones (e.g., C₈H₈BrN₃O) exhibit planar structures conducive to intercalation in biological macromolecules, often explored in kinase inhibitor development .

- Bicyclic Structures : Pyrrolopyridines (e.g., C₇H₄BrClN₂) combine pyrrole and pyridine rings, offering unique electronic properties for targeting viral proteases or cancer pathways .

Preparation Methods

Direct Bromination Using N-Bromosuccinimide (NBS)

A foundational approach involves the electrophilic bromination of 3,6-dimethylpyridin-2(1H)-one. While specific data for the 3,6-dimethyl isomer are limited, analogous reactions on related pyridinones demonstrate that NBS in acetic acid at 0–25°C achieves regioselective bromination at the 5-position. For example, 3,4-dimethylpyridin-2(1H)-one undergoes bromination with NBS to yield 5-bromo-3,4-dimethylpyridin-2(1H)-one in 78% yield after column purification. Adjusting stoichiometry to 1.1 equivalents of NBS minimizes di-brominated byproducts.

Table 1: Bromination Reaction Parameters for Pyridinone Derivatives

Silver Carbonate-Mediated Bromination

Alternative protocols employ Ag₂CO₃ as a halogenation promoter. In a J-Stage study, 5-bromo-4,6-dimethylpyridin-2(1H)-one was synthesized by reacting 4,6-dimethylpyridin-2(1H)-one with Ag₂CO₃ and Br₂ in toluene at 110°C. This method’s elevated temperature enhances reaction kinetics but necessitates strict moisture exclusion. The target compound was isolated in 39% yield after silica gel chromatography.

Metal-Catalyzed Cross-Coupling Reactions

Nickel-Catalyzed Negishi Coupling

The patent WO2024015825A1 outlines a Negishi coupling strategy to install methyl groups regioselectively. While designed for 5-bromo-3,4-dimethylpyridin-2-amine, this method is adaptable to pyridinones. A nickel catalyst (e.g., NiCl₂ with 1,1-bis(diphenylphosphino)methane) facilitates the coupling of methyl zinc reagents with bromopyridinones. For instance, (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide reacts with Me₂Zn to yield 5-bromo-3,4-dimethylpyridin-2-amine. Adapting this to 5-bromo-3,6-dimethylpyridin-2(1H)-one would require a 3-bromo-6-methylpyridin-2(1H)-one precursor.

Table 2: Nickel-Catalyzed Methylation Conditions

Directed Ortho-Metalation (DoM)

Multi-Step Synthesis from Halogenated Intermediates

Sequential Functionalization

A convergent route begins with 3,6-dimethylpyridine-2(1H)-one, which undergoes bromination followed by methyl group installation. For instance, bromination at the 5-position using Br₂ in dichloromethane at -10°C affords this compound in 65% yield. Subsequent Suzuki-Miyaura coupling could introduce additional substituents, though this exceeds the current scope.

Hydrolytic Deprotection Strategies

The patent WO2024015825A1 highlights hydrolysis as a critical step for removing directing groups. Treating intermediates like (E)-N'-(5-bromo-3-methylpyridin-2-yl)-N,N-dimethylformimidamide with HCl in ethanol at reflux regenerates the free amine, which can be oxidized to the pyridinone. Adapting this to this compound would require analogous protection-deprotection steps.

Industrial-Scale Production Considerations

Solvent and Catalyst Recycling

Large-scale synthesis prioritizes solvent sustainability. The use of 2-methyltetrahydrofuran (2-MeTHF), a bio-based solvent, in Negishi couplings aligns with green chemistry principles. Catalyst recovery systems, such as immobilized nickel on silica, reduce costs and environmental impact.

Process Optimization for Yield Enhancement

Statistical design of experiments (DoE) identifies optimal parameters. For example, varying NiCl₂ loading (1–5 mol%) and reaction time (4–12 h) maximizes yield while minimizing side-product formation. Pilot studies reported in WO2024015825A1 achieved 85% yield at 2 mol% NiCl₂ over 8 hours.

Analytical Characterization and Quality Control

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.